molecular formula C15H13NO B8312590 (S)-9-(Oxiran-2-ylmethyl)-9H-carbazole

(S)-9-(Oxiran-2-ylmethyl)-9H-carbazole

Cat. No.: B8312590
M. Wt: 223.27 g/mol
InChI Key: VAJIZAPXBKMPRO-NSHDSACASA-N
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Description

(S)-9-(Oxiran-2-ylmethyl)-9H-carbazole is a carbazole derivative characterized by an epoxide (oxirane) group attached to the carbazole nitrogen via a methylene spacer. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

9-[[(2S)-oxiran-2-yl]methyl]carbazole

InChI

InChI=1S/C15H13NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11H,9-10H2/t11-/m0/s1

InChI Key

VAJIZAPXBKMPRO-NSHDSACASA-N

Isomeric SMILES

C1[C@@H](O1)CN2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

C1C(O1)CN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

Structural and Functional Comparisons

The table below highlights key differences between (S)-9-(Oxiran-2-ylmethyl)-9H-carbazole and analogous carbazole-based compounds:

Compound Name Structural Feature Key Applications/Synergies Synthesis Yield/Key Findings Reference
This compound Epoxide-functionalized carbazole Precursor for bioactive aminoalcohols, antimicrobial derivatives 68% yield; stereospecific reactivity
9-(4-Methoxyphenyl)-9H-carbazole Methoxyphenyl substitution at N9 Crystallography studies; orthogonal Pbca space group Crystallized from DCM; 51.2% C–H⋯C interactions
9-(Pyrimidin-2-yl)-9H-carbazole Pyrimidine ring at N9 Ultralong organic phosphorescence (UOP) materials Phosphorescence lifetime: 1.37 s; quantum yield: 23.6%
9-(Pyren-1-yl)-9H-carbazole Pyrene substitution at N9 Fluorescent sensors for nitro explosives Hydrophobic PS/PyCz nanofibers detect vapors selectively
9-(2-Bromophenyl)-9H-carbazole Bromophenyl substitution at N9 OLED intermediate; electronic material synthesis Purity >99%; CAS 902518-11-0

Analysis of Key Differences

Reactivity and Functionalization
  • The epoxide group in this compound enables ring-opening reactions with amines or nucleophiles, forming aminoalcohols with antiplasmodial activity . In contrast, bromophenyl or pyrimidine-substituted carbazoles undergo cross-coupling reactions (e.g., Suzuki-Miyaura) for electronic materials .
Crystallographic Behavior
  • 9-(4-Methoxyphenyl)-9H-carbazole exhibits a densely packed orthogonal crystal lattice dominated by C–H⋯C interactions, unlike the stereochemically flexible epoxide group in the (S)-configured compound .
Optoelectronic Properties
  • Pyrimidine-substituted carbazoles show exceptional UOP due to intramolecular hydrogen bonding and π-π stacking, whereas this compound derivatives prioritize bioactivity over luminescence .

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